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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-SHIN1 is a potent and specific dual inhibitor of cytosolic (SHMT1) and mitochondrial

(SHMT2) serine hydroxymethyltransferase.[1][2][3] These enzymes are critical components of

one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides

(purines and pyrimidines), amino acids (glycine and serine), and for maintaining redox balance.

[4][5] In many cancers, the demand for these building blocks is significantly elevated to support

rapid proliferation, making the 1C pathway an attractive target for therapeutic intervention. This

document provides a comprehensive overview of the application of metabolomic profiling to

understand the metabolic consequences of (+)-SHIN1 treatment in cancer cells, along with

detailed protocols for relevant experiments.

Mechanism of Action of (+)-SHIN1
(+)-SHIN1 acts as a folate-competitive inhibitor of both SHMT1 and SHMT2. By blocking these

enzymes, (+)-SHIN1 disrupts the conversion of serine to glycine, a reaction that simultaneously

generates a one-carbon unit carried by tetrahydrofolate (THF). This leads to a depletion of the

cellular pools of glycine and 1C units, which are essential for de novo purine and thymidylate

synthesis. The inhibition of SHMT has been shown to be effective in various cancer types,

including T-cell acute lymphoblastic leukemia, gastric cancer, and diffuse large B-cell

lymphoma.
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Impact on Cancer Cell Metabolism
Metabolomic studies have revealed significant alterations in the metabolic landscape of cancer

cells upon treatment with (+)-SHIN1. The primary effects observed include:

Nucleotide Depletion: A significant reduction in the levels of nucleotide triphosphates is a

common consequence of SHMT inhibition, directly impacting DNA and RNA synthesis.

Glycine Depletion: Cancer cells with low glycine uptake are particularly vulnerable to (+)-
SHIN1, as they rely on de novo synthesis from serine via SHMT.

Purine Synthesis Interruption: The depletion of 1C units leads to an accumulation of

intermediates in the purine synthesis pathway, such as 5-aminoimidazole-4-carboxamide

ribonucleotide (AICAR).

Redox Imbalance: The reduction in glycine can impact the synthesis of glutathione, a key

antioxidant, potentially leading to increased oxidative stress.

Data Presentation
The following tables summarize the quantitative data on the effects of (+)-SHIN1 on cancer cell

lines as reported in the literature.

Table 1: Half-maximal inhibitory concentrations (IC50) of (+)-SHIN1 in various cancer cell lines.
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Cell Line Cancer Type IC50 (nM) Notes

HCT-116 (WT) Colon Cancer 870

Efficacy is primarily

due to SHMT2

inhibition.

HCT-116 (SHMT2

knockout)
Colon Cancer < 50

Demonstrates potent

inhibition of SHMT1.

8988T Pancreatic Cancer < 100

These cells have

defects in

mitochondrial folate

metabolism and rely

on SHMT1.

Jurkat T-cell Leukemia
Not specified, but

effective

Effects can be

rescued by formate

supplementation.

Su-DHL-4
Diffuse Large B-cell

Lymphoma

Not specified, but

sensitive

Formate does not

rescue growth due to

glycine import

deficiency.

Su-DHL-2
Diffuse Large B-cell

Lymphoma

Not specified, but

sensitive

Formate does not

rescue growth due to

glycine import

deficiency.

Table 2: Key Metabolite Changes in Cancer Cells Treated with (+)-SHIN1.
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Metabolite
Change upon (+)-
SHIN1 Treatment

Cell Line(s) Implication

Nucleotide

triphosphates
Decrease

Jurkat, Su-DHL-4, Su-

DHL-2

Inhibition of DNA/RNA

synthesis.

Glycine Decrease
Diffuse Large B-cell

Lymphoma

Depletion of a crucial

amino acid for growth.

Glutathione Decrease
Diffuse Large B-cell

Lymphoma

Potential for increased

oxidative stress.

Homocysteine Increase General
Marker of one-carbon

unit deficiency.

N-carbamoyl-

aspartate
Decrease General

Reflects feedback

inhibition in pyrimidine

synthesis.

Xanthosine,

Guanosine
Increase General

Purine salvage

products indicating

purine insufficiency.

AICAR Increase General

Accumulation due to

blockage of de novo

purine synthesis.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Culture and (+)-SHIN1 Treatment
Cell Seeding: Plate cancer cells (e.g., HCT-116, Jurkat, or other cell lines of interest) in

appropriate culture vessels at a density that allows for logarithmic growth during the

treatment period.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 in their

recommended growth medium supplemented with fetal bovine serum and antibiotics.
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Drug Preparation: Prepare a stock solution of (+)-SHIN1 in a suitable solvent (e.g., DMSO).

Further dilute the stock solution in the culture medium to achieve the desired final

concentrations.

Treatment: After allowing the cells to adhere and resume growth (typically 24 hours post-

seeding), replace the medium with fresh medium containing various concentrations of (+)-
SHIN1 or a vehicle control (DMSO).

Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours), depending on the

experimental endpoint.

Metabolite Extraction from Cultured Cells
This protocol is for untargeted metabolomic analysis using LC-MS.

Cell Harvesting: After the treatment period, rapidly aspirate the culture medium.

Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to

remove any residual medium.

Metabolism Quenching and Extraction:

Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.

Scrape the cells from the plate in the extraction solvent.

Transfer the cell suspension to a microcentrifuge tube.

Cell Lysis: Vortex the suspension vigorously and incubate at -80°C for at least 30 minutes to

ensure complete cell lysis and protein precipitation.

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 g) for 10-15 minutes at

4°C to pellet cell debris and precipitated proteins.

Supernatant Collection: Carefully collect the supernatant containing the extracted

metabolites.

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
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Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g.,

5% acetonitrile, 0.1% formic acid in water).

Untargeted Metabolomic Analysis by LC-MS
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q Exactive) coupled to a

UHPLC system.

Chromatographic Separation:

Column: Use a reversed-phase column suitable for polar metabolite separation (e.g.,

C18).

Mobile Phases: Employ a gradient of two mobile phases:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Program a suitable gradient to separate a wide range of metabolites.

Mass Spectrometry:

Ionization Mode: Acquire data in both positive and negative ionization modes to cover a

broader range of metabolites.

Scan Range: Set a wide scan range (e.g., m/z 70-1000).

Resolution: Use a high resolution (e.g., 70,000) for accurate mass measurements.

Data Analysis:

Peak Picking and Alignment: Process the raw data using software such as XCMS,

Mzmine, or vendor-specific software to detect and align metabolic features.

Metabolite Identification: Identify metabolites by matching the accurate mass and retention

time to metabolite databases (e.g., KEGG, HMDB) or an in-house library of standards.
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Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to

identify metabolites that are significantly altered between control and (+)-SHIN1-treated

groups.
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Caption: Mechanism of action of (+)-SHIN1 in cancer cells.
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Caption: Experimental workflow for metabolomic profiling.
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Caption: p53 signaling activation by (+)-SHIN1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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